7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.: 606954-90-9
Cat. No.: VC15583474
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606954-90-9 |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C24H24N4O3S/c1-15-9-11-18(12-10-15)32(30,31)20-14-19-23(28(21(20)25)17-7-3-4-8-17)26-22-16(2)6-5-13-27(22)24(19)29/h5-6,9-14,17,25H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | QIKQDNLOFVFZDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)C5CCCC5 |
Introduction
The compound 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule featuring a triazatricyclo framework. This structure includes multiple functional groups such as a sulfonyl group and an imino functionality, which are crucial for its chemical reactivity and potential biological activity. The molecular weight of this compound is reported to be approximately 448.5 g/mol.
Synthesis and Chemical Reactions
The synthesis of 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves several synthetic steps starting from readily available precursors. Key methods include the use of specific catalysts and solvents to optimize yield and purity. Temperature control is crucial during the reaction phases to prevent side reactions and ensure desired outcomes.
Common reagents for chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
| Reagent | Reaction Type |
|---|---|
| Potassium Permanganate | Oxidation |
| Sodium Borohydride | Reduction |
| Nucleophiles | Substitution |
Biological Activity and Potential Applications
The mechanism by which 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes or signaling pathways that may be beneficial in therapeutic contexts.
Further experimental studies are necessary to elucidate its specific biological effects and potential applications in medicinal chemistry.
Comparison with Related Compounds
Several compounds share structural similarities with 7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, highlighting its uniqueness through specific structural features and potential applications.
| Compound Name | Key Features |
|---|---|
| 6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | Similar triazatricyclic structure with different substituents |
| 7-cyclopentyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | Contains cyclopentyl group; variations in methyl substitutions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume